molecular formula C19H21ClN2OS B099711 Haletazole CAS No. 15599-36-7

Haletazole

Cat. No. B099711
CAS RN: 15599-36-7
M. Wt: 360.9 g/mol
InChI Key: TXOKWXJQVFUUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haletazole, also known as Halethazole, is a small molecule that is currently in the experimental phase . It has a chemical formula of C19H21ClN2OS and an average molecular weight of 360.9 . The IUPAC name for Haletazole is {2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]ethyl}diethylamine .


Molecular Structure Analysis

The molecular structure of Haletazole consists of a benzothiazole ring attached to a phenyl ring through an ether linkage. This phenyl ring is further connected to a diethylamino group via an ethyl chain . The exact mass of Haletazole is 360.11 .


Physical And Chemical Properties Analysis

Haletazole has a water solubility of 0.00228 mg/mL . It has a logP value of 5.55 according to ALOGPS and 5.32 according to Chemaxon . The pKa (Strongest Basic) is 9.28 . The molecule has a physiological charge of 1 and accepts 3 hydrogen bonds .

Scientific Research Applications

Halogen Bonding in Chemistry

  • Halogen Bonding in Anion Recognition : Halotriazole and other halogen-bond donors are used in anion receptor design. This application is crucial in directing supramolecular self-assembly and molecular recognition processes in solution. The use of iodoperfluoroarene, haloimidazolium, and halotriazole/halotriazolium motifs in anion recognition highlights the functional versatility of halogen bonds in chemical applications (Brown & Beer, 2016).

  • Halogen Bonding in Organocatalysis : Cationic halogen-bond donors have been applied in halide abstraction reactions, marking the first catalytic application of such compounds. This research underscores the expanding role of halogen bonding in catalysis, further diversifying its applications in chemical synthesis (Jungbauer & Huber, 2015).

Environmental Applications

  • Halogenated Carbazoles in Environmental Contaminants : Halogenated carbazoles, including halogenated indigo dyes, have been identified as emerging environmental contaminants. These compounds have been found in environmental samples, including sediments from Lake Michigan, indicating their persistence and potential ecological impact (Parette et al., 2015).

  • Halogenated Carbazoles in Aquatic Toxicology : Studies on zebrafish embryos have shown that certain halogenated carbazoles can induce developmental toxicity at nanomolar levels, including cardiotoxicity. This highlights the environmental and biological risks associated with these compounds, emphasizing the need for careful monitoring and regulation (Fang et al., 2016).

Future Directions

As Haletazole is still in the experimental phase, future research will likely focus on fully annotating its properties, determining its mechanism of action, and exploring its potential therapeutic uses . It’s also important to note that advancements in drug delivery systems could potentially impact the future directions of drugs like Haletazole .

properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19/h5-10,13H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKWXJQVFUUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048406
Record name Halethazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haletazole

CAS RN

15599-36-7
Record name Halethazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15599-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haletazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haletazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halethazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALETHAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89MCO87LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haletazole
Reactant of Route 2
Reactant of Route 2
Haletazole
Reactant of Route 3
Reactant of Route 3
Haletazole
Reactant of Route 4
Haletazole
Reactant of Route 5
Reactant of Route 5
Haletazole
Reactant of Route 6
Reactant of Route 6
Haletazole

Citations

For This Compound
5
Citations
FCS Chu, WK Leung, PCS Tsang, TW Chow… - Journal of …, 2006 - Elsevier
The study was aimed at comparing the efficacy of disinfection of root canals with periapical radiolucencies when treated with either antibiotics/steroid medicaments (Ledermix or …
Number of citations: 136 www.sciencedirect.com
AIO Ibrahim - 2019 - University of the Western Cape
Number of citations: 0
G der dermatologischen Lokaltherapie - Klinische Antiseptik, 2013 - books.google.com
Zunehmend traten jedoch Allergien auf, weshalb sie nach Einführung der Antibiotika durch diese mehr oder weniger verdrängt wurden. Einige der Antibiotika verloren in den letzten …
Number of citations: 0 books.google.com
E Molina, Q Arias, H González, E Estrada… - Revista Cubana de …, 2001 - go.gale.com
* Resumen Se propone un novedoso enfoque de diseño molecular asistido por computadora de compuestos antifúngicos. El enfoque Topological SubStructural Molecular Design (…
Number of citations: 0 go.gale.com
A Kramer, TRK Nasemann, M Pambor - Klinische Antiseptik, 1993 - Springer
Die Barrierefunktion wird strukturell durch die verschiedenen Hautschichten gewährleistet. Schweiß- und Talgdrüsen sowie Haarbälge stellen physiologische Lücken in der Haut dar. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.